Acetamide, N-[1-(difluoroamino)cyclohexyl]-
Description
Properties
CAS No. |
647034-56-8 |
|---|---|
Molecular Formula |
C8H14F2N2O |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[1-(difluoroamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13) |
InChI Key |
HGCVBIIBYIUSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)N(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis generally begins with the following starting materials:
- Cyclohexylamine
- Acetic anhydride
- Difluoroamine (for introducing the difluoroamino group)
Synthesis Steps
The preparation can be outlined in a series of chemical reactions:
Step 1: Formation of Acetamide
Cyclohexylamine reacts with acetic anhydride under controlled temperature conditions to form acetamide. This reaction typically requires heating to facilitate the formation of the amide bond.
Step 2: Introduction of Difluoroamino Group
The next step involves the introduction of the difluoroamino group. This can be achieved through a nucleophilic substitution reaction where a suitable difluoroamine is reacted with the acetamide intermediate.
Step 3: Purification
After synthesis, purification methods such as recrystallization or column chromatography are employed to isolate pure Acetamide, N-[1-(difluoroamino)cyclohexyl]-. The choice of solvent for recrystallization or elution in chromatography can significantly affect yield and purity.
Reaction Conditions
The reaction conditions play a crucial role in the success of the synthesis:
Temperature: Reactions are typically conducted at elevated temperatures (around 60-80°C) to enhance reaction rates.
Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are often used to prevent unwanted side reactions with moisture or oxygen.
Yield and Characterization
The yields of Acetamide, N-[1-(difluoroamino)cyclohexyl]- can vary based on the specific conditions used. Typical yields range from 50% to 90%, depending on factors such as reagent quality and reaction time. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
- Data Table: Summary of Preparation Conditions
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclohexylamine + Acetic anhydride | Heating at 60-80°C | 70-90 |
| 2 | Acetamide + Difluoroamine | Nucleophilic substitution | Variable |
| 3 | Purification via chromatography | Solvent-dependent | Up to 90 |
The preparation of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves a series of well-defined synthetic steps that require careful control of reaction conditions to optimize yield and purity. The methodologies discussed provide a comprehensive overview for researchers interested in synthesizing this compound for various applications.
Chemical Reactions Analysis
Acetamide, N-[1-(difluoroamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of amines or alcohols.
Scientific Research Applications
Drug Design and Therapeutic Potential
The acetamide moiety is prevalent in many clinically approved drugs due to its therapeutic potential across various disease models. Compounds similar to Acetamide, N-[1-(difluoroamino)cyclohexyl]- have been investigated for their roles in treating infections, inflammation, pain management, and even cancer . The difluoroamino group may enhance bioavailability and pharmacodynamics, making it a promising candidate for further drug development.
Potential Applications:
- Antimicrobial Agents: Similar acetamides have shown efficacy against bacterial infections.
- Anti-inflammatory Drugs: The compound may be explored for its ability to modulate inflammatory pathways.
- Analgesics: Given the structural similarities with known analgesics, it could provide pain relief through novel mechanisms.
Common Synthesis Techniques:
- Direct Amidation: Reacting cyclohexylamine with an appropriate acyl chloride.
- Fluorination Reactions: Incorporating difluoro groups through electrophilic fluorination methods.
Case Studies
Recent studies have focused on the biological evaluation of acetamide derivatives similar to Acetamide, N-[1-(difluoroamino)cyclohexyl]-. For instance, research has demonstrated that modifications in the acetamide structure can lead to significant variations in biological activity against specific targets like heme oxygenase-1 (HO-1), which is implicated in cancer progression .
Key Findings:
- Compounds exhibiting structural variations showed differing potencies against cancer cell lines such as U87MG.
- The presence of difluoro substitutions was linked to enhanced enzyme inhibition capabilities.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition , receptor antagonism , or signal transduction modulation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro ()
- CAS No.: 647034-60-4
- Molecular Formula : C₈H₁₂N₂OF₄
- Molecular Weight : 228.187 g/mol
- Structural Features: A cyclohexyl ring substituted with a difluoroamino (-NF₂) group at the 1-position, linked to an acetamide moiety. Additional fluorine atoms are present at the acetamide’s N and 2-positions ().
Synthesis: Limited synthetic details are provided in the evidence. However, analogous compounds in the acetamide class often employ carbodiimide-mediated coupling or nucleophilic substitution reactions ().
Comparison with Structurally Related Acetamide Derivatives
Structural Analogues with Cyclohexyl-Acetamide Core
Key Structural Differences and Implications
Substituent Effects: Electron-Withdrawing Groups: The target compound’s difluoroamino group (-NF₂) contrasts with electron-withdrawing substituents (e.g., chloro, cyano) in ISRIB-A13/A14 (). This difference may influence reactivity and binding affinity in biological systems.
Pharmacological Profiles: ISRIB Series: Demonstrated activity as eIF2B antagonists (), whereas the target compound lacks reported biological data. U-48800/U-51754: Synthetic opioids with structural similarity in the cyclohexyl-acetamide core but divergent pharmacological effects due to dichlorophenyl and dimethylamino substituents ().
Synthetic Accessibility: The ISRIB derivatives () show moderate-to-high yields (36–86%) using carbodiimide coupling, suggesting feasible scalability. The target compound’s synthesis may face challenges due to fluorine incorporation and difluoroamino group stability.
Functional Group Analysis
- Phenoxy Substituents: Common in bioactive compounds (e.g., ISRIB series) for π-π interactions with target proteins ().
- Halogenated Groups : Chloro substituents in U-48800 and ISRIB-A14 enhance lipophilicity and receptor binding ().
Biological Activity
Acetamide, N-[1-(difluoroamino)cyclohexyl]- is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
Acetamide, N-[1-(difluoroamino)cyclohexyl]- has the molecular formula and a molecular weight of 228.19 g/mol. The compound features a cyclohexyl group linked to an acetamide moiety, with a difluoroamino substituent at the nitrogen atom. This specific arrangement may enhance its pharmacological profile compared to non-fluorinated analogs.
Biological Activity
The biological activity of Acetamide, N-[1-(difluoroamino)cyclohexyl]- is still under investigation; however, preliminary studies suggest several potential therapeutic applications:
The exact mechanism of action for Acetamide, N-[1-(difluoroamino)cyclohexyl]- is not fully elucidated. However, compounds with similar structures have been shown to interact with specific molecular targets such as enzymes or receptors that modulate biological pathways involved in inflammation and pain perception .
Synthesis Methods
Synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]- can be achieved through several methods:
- Direct Amidation : Reacting difluoroaniline derivatives with acetic anhydride or acetyl chloride.
- Cyclization Reactions : Utilizing cyclohexylamines in the presence of activating agents to facilitate the formation of the acetamide linkage.
- Fluorination Techniques : Employing fluorinating agents to introduce the difluoroamino group at the nitrogen site.
These methods can vary in efficiency and yield based on the specific reagents and conditions used.
Comparative Analysis with Similar Compounds
To better understand the potential of Acetamide, N-[1-(difluoroamino)cyclohexyl]-, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Acetamide, N-(4-cyclohexylmethyl-1-cyclohexyl)- | Contains cyclohexyl groups but lacks fluorine | |
| N-[1-(difluoroamino)cyclopentyl]acetamide | Similar difluoroamino group but with a cyclopentyl ring | |
| N-(1-propyl-cyclohexyl)-acetamide | Different alkyl substituent affecting hydrophobicity |
This table illustrates how variations in structure can influence biological activity and pharmacological properties.
Case Studies
Recent studies have begun to explore the biological effects of compounds related to Acetamide, N-[1-(difluoroamino)cyclohexyl]-:
- Study on Antimicrobial Activity : A study conducted on acetamide derivatives highlighted moderate activity against gram-positive organisms. The presence of substituents like methoxy groups was essential for enhancing efficacy against tested strains .
- Research on Anti-inflammatory Properties : Another investigation focused on acetamides showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
